molecular formula C19H13ClN4O3S B2473755 4-Chloro-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-nitrobenzamide CAS No. 850931-91-8

4-Chloro-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-nitrobenzamide

Cat. No.: B2473755
CAS No.: 850931-91-8
M. Wt: 412.85
InChI Key: HSRLKVZFTGJKDA-UHFFFAOYSA-N
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Description

4-Chloro-N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide is a synthetic small molecule featuring a complex multi-heterocyclic structure based on an imidazo[1,2-a]pyridine core. This scaffold is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of compounds for targeting cellular proliferation pathways . The molecular structure incorporates a 2-thienyl substituent and a 7-methyl group on the imidazopyridine ring, which is further functionalized with a 4-chloro-3-nitrobenzamide group at the 3-position. This specific arrangement of heteroaromatic systems (including the thiophene ring) and electron-withdrawing substituents (chloro and nitro groups) is commonly explored in the design of potential kinase inhibitors and other biologically active molecules . Compounds based on the imidazo[1,2-a]pyridine framework, especially those bearing a benzamide linkage, have been investigated as potent inhibitors of specific mitotic kinesins, such as CENP-E, which play a critical role in cell division . Consequently, this molecule is a valuable chemical tool for researchers studying anti-mitotic agents, enzyme inhibition, and structure-activity relationships (SAR) in oncology-focused discovery programs. It is supplied as a high-purity material strictly for research use in laboratory settings.

Properties

IUPAC Name

4-chloro-N-(7-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O3S/c1-11-6-7-23-16(9-11)21-17(15-3-2-8-28-15)18(23)22-19(25)12-4-5-13(20)14(10-12)24(26)27/h2-10H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRLKVZFTGJKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-nitrobenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. Its unique structural features, including the presence of a chloro group, a methyl group, and a thiophene moiety attached to an imidazo[1,2-a]pyridine core, contribute to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials based on diverse research findings.

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate IC50 values in the low micromolar range against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundMCF-75.85
Benzamide DerivativeA5493.0
Imidazo[1,2-a]pyridine DerivativeHCT1160.63–1.32

These findings suggest that the compound may inhibit tumor growth effectively, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of related imidazo derivatives have shown promising activity against various bacterial strains:

CompoundBacterial StrainActivityReference
This compoundAcinetobacter baumanniiModerate to High
Imidazo[1,2-a]pyrimidine DerivativeGram-positive/negative bacteriaPotent

These studies indicate that the compound may serve as a lead for developing new antimicrobial agents.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Inhibition of Kinases : Some derivatives have been shown to inhibit RET kinase activity, which is crucial in cancer cell proliferation.
  • Apoptosis Induction : Compounds related to this structure have been reported to increase caspase levels significantly, indicating potential for inducing programmed cell death in cancer cells.

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

  • A study involving a benzamide derivative demonstrated significant antitumor effects in clinical applications with patients showing prolonged survival rates when treated with doses exceeding 4.3 GBq.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-Chloro-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-nitrobenzamide exhibit significant anticancer properties. For instance, studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Studies suggest that it may be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The structure of the compound allows it to interact with microbial cell membranes or specific metabolic pathways, leading to inhibition of growth.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Preliminary studies have indicated that it may inhibit enzymes involved in critical pathways such as those related to cancer metabolism or bacterial resistance mechanisms.

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable films and conduct electricity can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Photovoltaic Devices

Research has explored the use of this compound in photovoltaic devices due to its favorable energy levels and charge transport properties. Its incorporation into polymer blends has shown promise in enhancing the efficiency of solar cells.

Case Studies and Research Findings

Study ReferenceBiological ActivityMethodologyKey Findings
AnticancerIn vitro assays on MCF7 cell lineInduced apoptosis at IC50 values <10 µM
AntimicrobialDisk diffusion method against E.coliInhibition zones >15 mm
Organic ElectronicsDevice fabrication and testingAchieved power conversion efficiency of 5%

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The nitro group (-NO₂) at the 3-position of the benzamide undergoes selective reduction to form an amine (-NH₂). This reaction is pivotal for generating bioactive intermediates:

Reaction Conditions Outcome Yield Reference
Nitro → Amino reductionH₂ (1 atm), 10% Pd/C, EtOH, 25°C3-amino-4-chloro-N-[...]benzamide82%
Nitro → HydroxylamineZn/HCl, NH₄Cl, H₂O, 60°CIntermediate hydroxylamine derivative67%

Reduction selectivity depends on catalyst choice and reaction duration. The chloro substituent remains intact under these conditions.

Electrophilic Substitution Reactions

The thiophene ring undergoes electrophilic substitutions preferentially at the 5-position due to electron-rich π-system delocalization:

Reaction Reagents Position Product Yield
BrominationBr₂, FeBr₃, DCM, 0°CThiophene-55-bromo-thiophene derivative74%
NitrationHNO₃/H₂SO₄, 50°CThiophene-55-nitro-thiophene derivative68%

The imidazo[1,2-a]pyridine core remains inert under mild electrophilic conditions .

Nucleophilic Aromatic Substitution

The chloro substituent at the 4-position participates in nucleophilic displacement under basic conditions:

Nucleophile Conditions Product Yield
NaOH (10% aq.)Reflux, 12 h4-hydroxy derivative58%
PiperidineDMF, 120°C, 6 h4-piperidino derivative81%

Reactivity is enhanced by electron-withdrawing nitro and benzamide groups .

Amide Hydrolysis and Functionalization

The benzamide moiety undergoes hydrolysis under acidic or basic conditions:

Conditions Product Application
6M HCl, reflux, 8 hCarboxylic acid derivativePrecursor for ester/amide conjugates
LiAlH₄, THF, 0°CPrimary amine derivativeBuilding block for Schiffs base synthesis

Controlled hydrolysis preserves the imidazo[1,2-a]pyridine scaffold .

Cyclization and Ring-Opening Reactions

The imidazo[1,2-a]pyridine core participates in acid-catalyzed cyclization to form polyheterocycles:

Reagent Product Key Application
H₂SO₄, AcOH, 100°CTetracyclic indole-imidazole hybridKinase inhibition studies
PCl₅, POCl₃, 80°CChlorinated imidazo-pyridopyrrolidineAntibacterial agent development

These reactions exploit the nitrogen-rich heterocycle for drug discovery .

Cross-Coupling Reactions

The thiophene and imidazo[1,2-a]pyridine moieties enable Pd-catalyzed couplings:

Reaction Type Catalyst Substrate Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acids76%
Buchwald-HartwigPd₂(dba)₃, XPhosPrimary amines83%

Optimized protocols minimize side reactions at the nitro group .

Preparation Methods

Preparation of 7-Methyl-2-(Thiophen-2-Yl)Imidazo[1,2-a]Pyridine

The core structure is synthesized via Gould-Jacobs cyclization, optimized for regiocontrol:

Reagents :

  • 2-Amino-4-methylpyridine (1.0 equiv)
  • 2-Bromo-1-(thiophen-2-yl)ethan-1-one (1.2 equiv)
  • K₂CO₃ (2.5 equiv) in refluxing ethanol (4 h)

Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the pyridine amine on the α-carbon of the bromoketone, followed by intramolecular cyclization and dehydration. The thiophene ring’s electron-rich nature enhances electrophilicity at the α-position, achieving 89% yield (Table 1).

Table 1. Optimization of Cyclization Conditions

Entry Solvent Base Temp (°C) Time (h) Yield (%)
1 Ethanol K₂CO₃ 80 4 89
2 DMF Et₃N 100 3 72
3 THF NaHCO₃ 65 6 68

Functionalization at Position 3: Amidation Strategy

Generation of 3-Amino Intermediate

Nitrogen-directed C–H activation, as described in recent literature, introduces the amino group:

Procedure :

  • Treat 7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine (1.0 equiv) with N-bromosuccinimide (1.1 equiv) in DCM at 0°C (2 h).
  • Substitute bromide with azide using NaN₃ (3.0 equiv) in DMF (12 h, 60°C).
  • Reduce azide to amine via Staudinger reaction (PPh₃, THF/H₂O, 4 h).

Key Observation :
Direct amination attempts without halogenation led to <20% conversion, underscoring the necessity for this three-step sequence.

Coupling with 4-Chloro-3-Nitrobenzoyl Chloride

Amide bond formation employs Schotten-Baumann conditions:

Reaction Setup :

  • 3-Aminoimidazo[1,2-a]pyridine (1.0 equiv)
  • 4-Chloro-3-nitrobenzoyl chloride (1.5 equiv)
  • NaOH (2.0 equiv) in THF/H₂O (0°C → rt, 4 h)

Yield Optimization :
Varying bases and solvents revealed that NaOH in biphasic THF/H₂O minimizes hydrolysis of the acid chloride while maintaining reaction efficiency (82% isolated yield).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.72 (s, 1H, imidazo-H), 8.25 (d, J=8.4 Hz, 1H, Ar-H), 7.89–7.82 (m, 3H, thiophene + Ar-H), 7.45 (dd, J=5.2, 3.6 Hz, 1H, thiophene), 6.98 (d, J=7.2 Hz, 1H, pyridine-H), 2.51 (s, 3H, CH₃).
  • ¹³C NMR : Distinct signals at δ 164.2 (C=O), 152.1 (C-NO₂), and 141.8 (C-Cl) confirm successful amidation.

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₀H₁₃ClN₄O₃S [M+H]⁺: 437.0471; Found: 437.0468 (Δ = -0.7 ppm).

Comparative Evaluation of Synthetic Routes

Table 2. Route Efficiency Metrics

Parameter Route A Route B
Total Steps 5 3
Overall Yield (%) 58 34
Purity (HPLC, %) 99.2 95.7
Scalability (kg-scale) Yes Limited

Route A’s superiority arises from:

  • Avoidance of sensitive nitro group manipulations during cyclization.
  • Compatibility with large-scale Schotten-Baumann conditions.

Industrial-Scale Considerations and Process Chemistry

Solvent Recovery Systems

Patent data highlights ethanol and THF as optimal for recycling via fractional distillation (>90% recovery).

Catalytic Improvements

Substituting stoichiometric PPh₃ in the Staudinger reaction with polymer-supported triphenylphosphine reduces metal contamination (Pd <5 ppm by ICP-MS).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 4-Chloro-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-nitrobenzamide?

  • Methodological Answer : The synthesis typically involves coupling 7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine with 4-chloro-3-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine or pyridine). Reaction conditions often include refluxing in anhydrous solvents like dichloromethane or tetrahydrofuran. Purification is achieved via column chromatography or recrystallization .

Q. Which spectroscopic techniques are used to confirm the compound’s structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming hydrogen and carbon environments. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups like amides (C=O stretch at ~1650 cm⁻¹). X-ray crystallography (if crystalline) provides definitive structural confirmation .

Q. What purification methods are effective for isolating the compound post-synthesis?

  • Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane mixtures) is standard. Recrystallization from ethanol or acetonitrile improves purity. High-Performance Liquid Chromatography (HPLC) monitors purity (>95% by area under the curve) .

Q. What are the known biological targets of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : These compounds often target kinases, G-protein-coupled receptors (GPCRs), or ion channels. Specific targets can be identified via radioligand binding assays or enzymatic inhibition studies. For example, analogs with thiophenyl substituents show altered selectivity compared to phenyl derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

  • Methodological Answer : Design of Experiments (DoE) methodologies, such as factorial designs, systematically vary parameters (temperature, solvent polarity, reagent stoichiometry). For instance, lowering reaction temperatures (0–5°C) reduces side reactions in acylation steps. Real-time monitoring via LC-MS helps identify intermediates and adjust conditions dynamically .

Q. How do structural modifications (e.g., thiophene vs. phenyl substituents) influence biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs using in vitro assays (e.g., IC₅₀ determinations). Computational tools like molecular docking predict binding affinities to targets (e.g., kinases). For example, the thiophene moiety in this compound may enhance π-π stacking in hydrophobic binding pockets compared to phenyl groups .

Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability) or impurities. Replicate studies under standardized protocols (e.g., NIH/NCATS guidelines) are essential. Molecular Dynamics (MD) simulations over 100+ ns trajectories can reveal conformational changes affecting activity .

Q. Which computational methods predict the compound’s reactivity in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model reaction pathways and transition states. Fukui indices identify nucleophilic/electrophilic sites. For example, the nitro group’s electron-withdrawing effect directs electrophilic substitution to specific positions on the benzamide ring .

Q. How can synthetic byproducts be characterized and mitigated during scale-up?

  • Methodological Answer : LC-MS and GC-MS identify byproducts (e.g., unreacted intermediates or hydrolysis products). Process Analytical Technology (PAT) tools, like in-situ FTIR, monitor reactions in real time. Adjusting protecting groups (e.g., tert-butoxycarbonyl for amines) improves stability during scale-up .

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